molecular formula C21H26N6O2 B2532521 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 922478-23-7

6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2532521
CAS No.: 922478-23-7
M. Wt: 394.479
InChI Key: NHKINCURBVFHSK-UHFFFAOYSA-N
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Description

6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Role

The compound 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, due to its complex structure, serves as an important precursor in the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, crucial for generating purine analogs. Such compounds are foundational in developing molecules with potential biological activities, including antiviral and antihypertensive properties. For instance, the base-catalyzed cyclization of certain amidines leads to imidazoles, which, upon further reactions, yield disubstituted dihydropurines and carbamoylpurines (Alves, Proença, & Booth, 1994).

Antiviral and Antihypertensive Activity

The research into 7,8-polymethylenepurine derivatives illustrates the compound's role in generating antiviral and antihypertensive agents. The synthesis process, involving the condensation of specific acetal with imidazoles, results in precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, which have shown promising biological activities (Nilov et al., 1995).

Biological Activity Screening

Further studies into the biological activities of related compounds, such as imidazoacridinones, highlight the potential antineoplastic properties of these molecules. The synthesis of 5-amino-substituted derivatives has led to compounds with significant in vivo activity against murine leukemia, underscoring the therapeutic potential of these chemical frameworks (Cholody et al., 1996).

Antioxidant and Antimicrobial Activities

The development of novel benzo[d]imidazolyl tetrahydropyridine carboxylates through multi-component reactions showcases the versatility of the compound as a scaffold for generating molecules with anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This research avenue demonstrates the compound's contribution to creating new therapeutic agents (ANISETTI & Reddy, 2017).

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are relatively non-toxic, while others can be hazardous .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future research directions may focus on the development of new imidazole derivatives with improved properties and activities.

Properties

IUPAC Name

6-[2-[benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-15(2)27-17-18(24(4)21(29)25(5)19(17)28)22-20(27)26(14)12-11-23(3)13-16-9-7-6-8-10-16/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKINCURBVFHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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